![molecular formula C5H7NOS B1313088 (4-Methyl-1,3-thiazol-5-yl)methanol CAS No. 1977-06-6](/img/structure/B1313088.png)
(4-Methyl-1,3-thiazol-5-yl)methanol
Overview
Description
“(4-Methyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H7NOS. Its molecular weight is 129.18 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 . This indicates that the molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms) with a methyl group and a methanol group attached .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .
Scientific Research Applications
Solvent Effects in Molecular Aggregation
(4-Methyl-1,3-thiazol-5-yl)methanol exhibits notable behavior in different organic solvents, affecting its molecular aggregation. Studies have shown distinct spectral changes in fluorescence emission and circular dichroism spectra, related to aggregation effects influenced by solvent type and concentration. These findings are significant for understanding the molecular interactions and aggregation processes in such compounds (Matwijczuk et al., 2016).
Role in Gelation Behavior
N-(thiazol-2-yl) benzamide derivatives, closely related to this compound, have been investigated for their gelation behavior. These studies reveal the impact of methyl functionality and non-covalent interactions on gelation. Such insights are crucial for applications in crystal engineering and material science (Yadav & Ballabh, 2020).
Catalysis and Synthesis Applications
This compound-related compounds are used in various catalytic and synthetic processes. For instance, they play a role in the N-methylation of amines and the hydrogenation of nitroarenes using methanol. These reactions are significant for pharmaceutical synthesis and the production of key intermediates (Sarki et al., 2021).
Dyeing Performance in Textile Industry
Thiadiazole derivatives, structurally similar to this compound, have been synthesized and assessed for their dyeing performance on nylon fabrics. This application is significant in the textile industry for developing new dye compounds (Malik et al., 2018).
Role in Medicinal Chemistry
Compounds with the this compound moiety are important in medicinal chemistry. They serve as key intermediates in the synthesis of biologically active molecules. Their structural features are crucial in the development of therapeutic agents (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCITYHOYJDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438102 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1977-06-6 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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